

# A Technical Guide to the Spectroscopic Characterization of 5-Methoxy-2-methylphenol

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## Compound of Interest

Compound Name: 5-Methoxy-2-methylphenol

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## Abstract

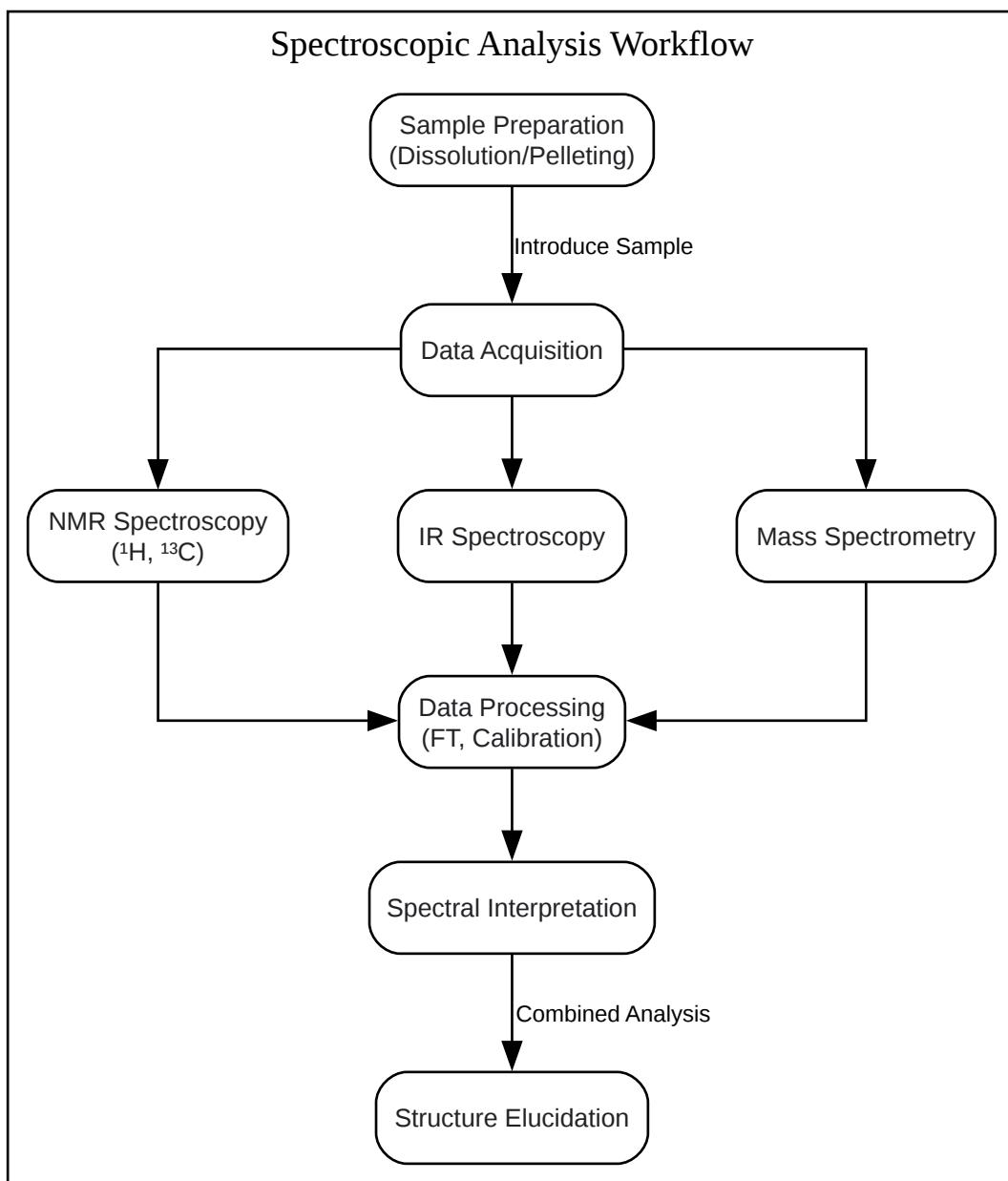
This technical guide provides an in-depth analysis of the spectroscopic data for **5-Methoxy-2-methylphenol** ( $C_8H_{10}O_2$ ), a key aromatic compound with applications in various chemical syntheses.<sup>[1]</sup> As a substituted phenol, its structural elucidation relies on the synergistic interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document serves as a comprehensive resource for researchers and drug development professionals, detailing not only the spectral data but also the underlying principles and experimental methodologies. By explaining the causality behind the observed spectral features, this guide aims to provide a robust framework for the unambiguous identification and characterization of **5-Methoxy-2-methylphenol** and related molecules.

## Introduction

**5-Methoxy-2-methylphenol**, also known as 3-methoxy-6-methylphenol, is an organic compound featuring a benzene ring substituted with hydroxyl, methoxy, and methyl groups.<sup>[1]</sup> The precise determination of its chemical structure is paramount for its application in research and industry. Spectroscopic techniques provide a non-destructive and highly informative approach to molecular characterization. This guide will systematically explore the  $^1H$  NMR,  $^{13}C$  NMR, IR, and MS data, offering a holistic view of the molecule's structural attributes.

The overall workflow for the spectroscopic characterization of a compound like **5-Methoxy-2-methylphenol** is a multi-faceted process, ensuring a high degree of confidence in the final

structural assignment.



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Caption: General workflow for spectroscopic analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it

provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2]

## Experimental Protocol: NMR Spectrum Acquisition

A standardized protocol ensures reproducibility and high-quality data.[3][4]

- Sample Preparation: Dissolve approximately 10-20 mg of **5-Methoxy-2-methylphenol** in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ). The deuterium in the solvent is used by the spectrometer for field-frequency locking.[3] Ensure the sample is fully dissolved to avoid peak broadening.[3]
- Transfer: Transfer the solution into a clean, high-precision 5 mm NMR tube. The liquid height should be approximately 4-5 cm.[3]
- Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure correct positioning within the probe. Insert the sample into the NMR spectrometer.
- Locking and Shimming: The instrument automatically locks onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.
- Acquisition: Acquire the  $^1\text{H}$  NMR spectrum. A typical experiment involves a short radiofrequency pulse, followed by the acquisition of the free induction decay (FID). For  $^{13}\text{C}$  NMR, a greater number of scans are typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.[5]

## $^1\text{H}$ NMR Spectroscopy: Data and Interpretation

The  $^1\text{H}$  NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

### 5-Methoxy-2-methylphenol Structure

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Caption: Structure of **5-Methoxy-2-methylphenol**.[\[1\]](#)

Table 1:  $^1\text{H}$  NMR Data for **5-Methoxy-2-methylphenol**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~6.7-6.9	Multiplet	3H	Ar-H
~5.6	Singlet (broad)	1H	Ar-OH
3.79	Singlet	3H	-OCH <sub>3</sub>
2.23	Singlet	3H	Ar-CH <sub>3</sub>

Interpretation:

- Aromatic Protons ( $\delta$  ~6.7-6.9 ppm): The signals in this region correspond to the three protons on the benzene ring. The overlapping nature of these signals (a multiplet) is expected due to the substitution pattern.
- Phenolic Proton ( $\delta$  ~5.6 ppm): The broad singlet is characteristic of a hydroxyl proton. Its chemical shift can vary depending on concentration and solvent due to hydrogen bonding.
- Methoxy Protons ( $\delta$  3.79 ppm): The sharp singlet integrating to three protons is indicative of the methoxy group (-OCH<sub>3</sub>). Its downfield shift is due to the deshielding effect of the adjacent oxygen atom.
- Methyl Protons ( $\delta$  2.23 ppm): The singlet at a more upfield position corresponds to the three protons of the methyl group attached directly to the aromatic ring.

## $^{13}\text{C}$ NMR Spectroscopy: Data and Interpretation

The  $^{13}\text{C}$  NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2:  $^{13}\text{C}$  NMR Data for **5-Methoxy-2-methylphenol**

Chemical Shift ( $\delta$ , ppm)	Assignment
156.0	C-OCH <sub>3</sub>
145.8	C-OH
121.5	Ar-C
118.8	Ar-C
112.3	Ar-C
110.0	Ar-C
55.4	-OCH <sub>3</sub>
16.2	Ar-CH <sub>3</sub>

#### Interpretation:

- Aromatic Carbons ( $\delta$  110.0-156.0 ppm): Six distinct signals are observed in the aromatic region, confirming the presence of six unique carbon atoms in the benzene ring. The carbons directly attached to the oxygen atoms (C-OCH<sub>3</sub> and C-OH) are the most downfield (deshielded) due to the strong electron-withdrawing effect of oxygen.
- Methoxy Carbon ( $\delta$  55.4 ppm): This signal corresponds to the carbon of the methoxy group.
- Methyl Carbon ( $\delta$  16.2 ppm): The most upfield signal is assigned to the methyl carbon attached to the ring.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[\[6\]](#)

## Experimental Protocol: FTIR Spectrum Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method.[\[7\]](#)

- Background Scan: A background spectrum is recorded without any sample on the ATR crystal. This is necessary to subtract the absorbance from the atmosphere (e.g., CO<sub>2</sub>, H<sub>2</sub>O).

[\[8\]](#)

- Sample Application: A small amount of liquid **5-Methoxy-2-methylphenol** is placed directly onto the ATR crystal, ensuring complete coverage.[\[8\]](#)
- Spectrum Acquisition: The IR spectrum of the sample is recorded. The instrument's software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.[\[9\]](#)
- Cleaning: The ATR crystal is thoroughly cleaned with an appropriate solvent (e.g., isopropanol) after the measurement.

## IR Spectroscopy: Data and Interpretation

The IR spectrum of **5-Methoxy-2-methylphenol** displays characteristic absorption bands that confirm its key functional groups.

Table 3: Key IR Absorption Bands for **5-Methoxy-2-methylphenol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group Assignment
3200-3600	Strong, Broad	O-H Stretch	Phenolic -OH
3000-3100	Medium	C-H Stretch	Aromatic C-H
2850-3000	Medium	C-H Stretch	Aliphatic C-H (CH <sub>3</sub> )
1500-1600	Medium-Strong	C=C Stretch	Aromatic Ring
~1250	Strong	C-O Stretch	Aryl-Alkyl Ether (asymmetric)
~1040	Medium	C-O Stretch	Aryl-Alkyl Ether (symmetric)

Interpretation:

- O-H Stretch (3200-3600 cm<sup>-1</sup>): The most prominent feature is the broad, strong absorption band characteristic of the O-H stretching vibration of a phenol.[\[10\]](#)[\[11\]](#) The broadness is a

direct result of intermolecular hydrogen bonding.[10]

- C-H Stretches (2850-3100  $\text{cm}^{-1}$ ): The spectrum shows absorptions for both aromatic C-H stretches (above 3000  $\text{cm}^{-1}$ ) and aliphatic C-H stretches from the methyl and methoxy groups (below 3000  $\text{cm}^{-1}$ ).[10]
- C=C Aromatic Stretch (1500-1600  $\text{cm}^{-1}$ ): These absorptions are characteristic of the carbon-carbon double bond stretching within the aromatic ring.[11]
- C-O Stretch (~1250 and ~1040  $\text{cm}^{-1}$ ): The strong absorption around 1250  $\text{cm}^{-1}$  is due to the asymmetric C-O stretching of the aryl-alkyl ether (methoxy group), a key diagnostic feature for anisole-type compounds.[12] The symmetric stretch appears around 1040  $\text{cm}^{-1}$ .[12]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Electron Ionization (EI) is a common technique for volatile organic compounds.[13][14]

## Experimental Protocol: Electron Ionization (EI) MS

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a Gas Chromatograph (GC) for separation and purification.[14] The sample is vaporized in a high vacuum environment.
- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[13][15] This causes an electron to be ejected from the molecule, forming a positively charged radical cation known as the molecular ion ( $\text{M}^{+\bullet}$ ).[16]
- Fragmentation: The excess energy from the electron impact causes the molecular ion to break apart into smaller, charged fragments and neutral radicals. This fragmentation is highly reproducible.[17]
- Analysis and Detection: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio ( $m/z$ ). A detector then records the abundance of each ion.

## Mass Spectrometry: Data and Interpretation

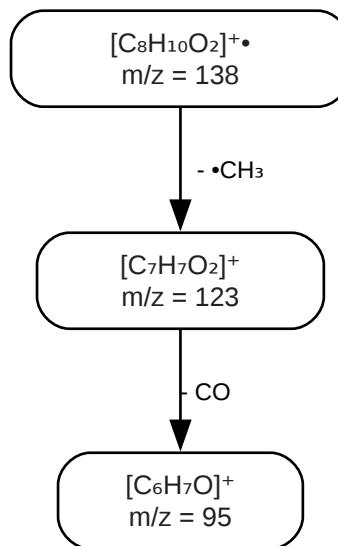
The mass spectrum of **5-Methoxy-2-methylphenol** shows a clear molecular ion peak and a characteristic fragmentation pattern. The molecular weight of  $C_8H_{10}O_2$  is 138.16 g/mol .[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Table 4: Major Peaks in the EI Mass Spectrum of **5-Methoxy-2-methylphenol**

m/z	Relative Intensity (%)	Proposed Fragment
138	92	$[M]^{+\bullet}$ (Molecular Ion)
123	100	$[M - CH_3]^+$
95	22	$[M - CH_3 - CO]^+$

### Interpretation:

- Molecular Ion Peak (m/z 138): The peak at m/z 138 corresponds to the intact molecular ion  $[C_8H_{10}O_2]^{+\bullet}$ , which confirms the molecular weight of the compound.[\[18\]](#) Phenolic compounds often show a prominent molecular ion peak due to the stability of the aromatic ring.[\[23\]](#)
- Base Peak (m/z 123): The most abundant ion (base peak) is observed at m/z 123. This corresponds to the loss of a methyl radical ( $\bullet CH_3$ , 15 Da) from the molecular ion. This is a very common and favorable fragmentation for methoxy-substituted aromatic compounds, as the resulting ion is resonance-stabilized.
- Fragment Ion (m/z 95): A significant peak at m/z 95 results from the subsequent loss of carbon monoxide (CO, 28 Da) from the  $[M - CH_3]^+$  fragment. The loss of CO is a characteristic fragmentation pathway for phenols.[\[23\]](#)



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Caption: Proposed MS fragmentation pathway.

## Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For **5-Methoxy-2-methylphenol**:

- MS establishes the molecular formula ( $C_8H_{10}O_2$ ) with a molecular weight of 138 Da.
- IR confirms the presence of key functional groups: a hydroxyl (-OH), an ether (-O-), an aromatic ring, and aliphatic C-H bonds.
- $^{13}C$  NMR shows eight distinct carbon signals, consistent with the proposed structure.
- $^1H$  NMR confirms the presence and environment of the different types of protons (aromatic, hydroxyl, methoxy, and methyl) and their relative numbers.

Together, these techniques provide a self-validating and unambiguous confirmation of the structure of **5-Methoxy-2-methylphenol**, leaving no room for alternative isomers. The combined data corroborates the specific substitution pattern on the aromatic ring, fulfilling the requirements for rigorous chemical characterization.

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